Dihydroartemisinin

Description

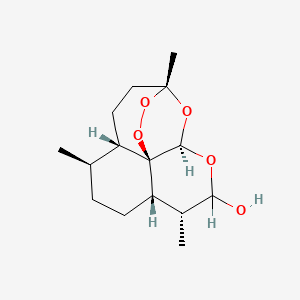

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12?,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCWCLMFKKGEE-HVDUHBCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71939-50-9 | |

| Record name | Artenimol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

164-165 | |

| Record name | Artenimol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Dihydroartemisinin: From Ancient Herb to Keystone Antimalarial

A Technical Guide on the Discovery, Synthesis, and Mechanism of a Revolutionary Drug

Abstract: Dihydroartemisinin (DHA) is the active metabolite of all artemisinin-based compounds and a potent antimalarial drug in its own right. Its discovery is rooted in a remarkable journey that began with ancient Chinese medical texts and culminated in a Nobel Prize-winning scientific endeavor that has saved millions of lives. This technical guide provides an in-depth exploration of the history of DHA's discovery, its chemical synthesis, mechanism of action, and the experimental protocols that underpin its research and development. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal therapeutic agent.

Historical Context: A Secret Military Mission and an Ancient Text

The story of this compound is inextricably linked to that of its parent compound, artemisinin. In the 1960s, the Vietnam War was raging, and casualties from drug-resistant malaria were alarmingly high.[1] The prevalent antimalarial, chloroquine, was failing, creating a pressing need for a new therapeutic.[1][2][3]

In response to a request for assistance from North Vietnam, Chinese leader Mao Zedong initiated a top-secret military program on May 23, 1967, codenamed Project 523 .[2][4][5] This nationwide project mobilized over 500 scientists across numerous institutes with the singular goal of finding a new antimalarial drug.[4]

In 1969, Tu Youyou, a researcher at the Academy of Traditional Chinese Medicine, was appointed to lead a research group within Project 523.[5][6][7] Her team systematically sifted through ancient Chinese medical literature and folk remedies, eventually compiling over 2,000 potential recipes.[1][6] Their attention was drawn to sweet wormwood, Artemisia annua (qinghao), which had a history of use for treating fevers. However, initial extracts showed inconsistent and poor efficacy in animal models.[1]

The breakthrough came from a 4th-century text by Ge Hong, "A Handbook of Prescriptions for Emergencies," which described a remedy of steeping qinghao in cold water and wringing out the juice to drink.[8][9] Tu hypothesized that the conventional heating methods used for extraction were destroying the active ingredient.[7][8] Her team switched to a low-temperature ether-based extraction process.[1][9] This revised method yielded an extract, famously known as sample number 191, that showed 100% efficacy in clearing Plasmodium parasites in infected mice and monkeys.[1][8]

By 1972, Tu's group had isolated the pure, crystalline active compound, which they named qinghaosu, now known globally as artemisinin.[6][9] Demonstrating immense dedication, Tu and her colleagues were the first human subjects to test the new substance for safety before proceeding to successful clinical trials.[8][9]

The Emergence of this compound

While artemisinin was a groundbreaking discovery, scientists in Project 523 sought to improve its therapeutic properties, such as its poor solubility.[2][10] This led to the development of several semi-synthetic derivatives. In 1973, Tu Youyou synthesized this compound by reducing the lactone group of artemisinin.[9][11] DHA was not only a derivative but was soon identified as the core active metabolite of artemisinin, artemether, and artesunate; these compounds are effectively prodrugs that are rapidly converted to DHA in the body.[2][10][12] This discovery established DHA as the central molecule in the arsenal of artemisinin-based therapies.[5]

Caption: Logical workflow from historical need to the development of DHA.

Mechanism of Action: An Iron-Activated Radical Cascade

The therapeutic power of this compound resides in its unique 1,2,4-trioxane ring, which contains an endoperoxide bridge. This bridge is essential for its antimalarial activity.[13][14]

The mechanism of action is a multi-step process initiated within the malaria parasite:

-

Heme-Mediated Activation: The parasite, during its intraerythrocytic stage, digests large amounts of the host's hemoglobin in its acidic food vacuole.[15] This process releases abundant free heme, a molecule containing ferrous iron (Fe²⁺).

-

Endoperoxide Cleavage: When DHA enters the parasite, the iron in the heme reacts with and cleaves the endoperoxide bridge.[13][14][16]

-

Generation of Radicals: This cleavage is a reductive scission that generates highly reactive and cytotoxic radicals, including reactive oxygen species (ROS) and carbon-centered radicals.[13][16]

-

Macromolecular Damage: These radicals are highly unstable and act promiscuously, alkylating and damaging a wide spectrum of vital parasite macromolecules, including proteins and lipids.[13][16] This widespread, indiscriminate damage induces severe oxidative stress, disrupts cellular function, and ultimately leads to the parasite's death.[13]

While numerous proteins are likely damaged, specific targets such as the P. falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6) have been identified as being inhibited by artemisinins.[16]

Caption: Heme-activated radical cascade leading to parasite death.

Quantitative Data: Pharmacology and Efficacy

The clinical utility of DHA, typically in combination with a longer-acting partner drug like piperaquine, is supported by extensive pharmacokinetic and efficacy data.

Data Presentation

Table 1: Pharmacokinetic Properties of this compound in Adult Patients

| Parameter | Value Range | Unit | Reference(s) |

|---|---|---|---|

| Terminal Elimination Half-life (t½) | 0.83 - 1.9 | hours | [17] |

| Apparent Volume of Distribution (Vd/F) | 1.5 - 3.8 | L/kg | [17] |

| Oral Clearance (CL/F) | 1.1 - 2.9 | L/h/kg |[17] |

Note: Pharmacokinetic parameters can be influenced by factors such as pregnancy and co-administered drugs.[17][18]

Table 2: In Vitro Efficacy (IC₅₀) of this compound Against P. falciparum Strains

| Strain/Isolate Type | IC₅₀ Range (nM) | Comments | Reference(s) |

|---|---|---|---|

| Laboratory Strains (3D7, D10, HB3) | 3.2 - 7.6 | Artemisinin-sensitive strains. | [19] |

| Laboratory Strains (Dd2, 7G8) | ~2x higher than 3D7 | Strains with varying sensitivity profiles. | [19] |

| Kenyan Field Isolates | Median: 2.0 (IQR: 1-3) | Generally highly sensitive. | [20] |

| Ugandan Field Isolates (2021, East) | Median: 1.5 | Low prevalence of resistance markers. | [21] |

| Ugandan Field Isolates (2021, North) | Median: 2.3 | Higher prevalence of resistance markers. |[21] |

IC₅₀ (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 3: Clinical Efficacy of this compound-Piperaquine (DP) Combination Therapy

| Study Region | Follow-up Duration | PCR-Corrected Cure Rate | Day 3 Parasite Positivity Rate | Reference(s) |

|---|---|---|---|---|

| China-Myanmar Border (2012-2013) | 42 days | 100% | 7.04% | [22][23][24] |

| Cambodia (2009-2010) | 42 days | >95% (varied by site) | Increased over time in Western Cambodia | [25] |

| General (Review) | 28-63 days | Consistently >95% | Not specified |[26] |

PCR-corrected cure rates distinguish true treatment failures from new infections during the follow-up period.

Key Experimental Protocols

The research and development of DHA rely on standardized methodologies to ensure reproducibility and comparability of data.

Experimental Protocol 1: Chemical Synthesis of this compound from Artemisinin

This protocol describes the selective reduction of the lactone in artemisinin to the corresponding lactol (hemiacetal), DHA.

Objective: To synthesize this compound via sodium borohydride reduction of artemisinin.

Materials:

-

Artemisinin (C₁₅H₂₂O₅)

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH), analytical grade

-

Glacial acetic acid (CH₃COOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve artemisinin (e.g., 2 g, 7.08 mmol) in methanol in a round-bottom flask with stirring.[27]

-

Slowly add sodium borohydride (e.g., 0.40 g, 10.62 mmol, ~1.5 equivalents) portion-wise to the stirred solution over 20-30 minutes, ensuring the temperature remains between 0-5 °C.[13][27]

-

Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours after the addition is complete.[27]

-

Carefully neutralize the reaction mixture by the dropwise addition of glacial acetic acid while maintaining the temperature at 0-5 °C. Monitor the pH until it is approximately neutral.

-

Remove the solvent (methanol) under reduced pressure using a rotary evaporator.

-

The resulting crude solid is this compound, which exists as a mixture of α and β epimers.[28] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) if required. The reaction typically yields over 90% of the desired product.[13]

Experimental Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based)

This method is a widely used, high-throughput fluorescence-based assay to determine the IC₅₀ values of antimalarial compounds.

Objective: To measure the 50% inhibitory concentration (IC₅₀) of DHA against the erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.

-

Human erythrocytes (O⁺) and human serum.

-

RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

-

96-well microplates.

-

This compound stock solution in DMSO, serially diluted.

-

SYBR Green I nucleic acid stain.

-

Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).

-

Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).

Procedure:

-

Prepare a parasite culture suspension of 1% parasitemia and 2% hematocrit in complete medium.

-

Add 180 µL of the parasite suspension to each well of a 96-well plate.

-

Add 20 µL of serially diluted DHA to the test wells. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).

-

Incubate the plate for 72 hours in a controlled environment (37 °C, 5% CO₂, 5% O₂, 90% N₂).

-

After incubation, freeze the plate at -80 °C to lyse the cells.

-

Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence using a microplate reader. The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

-

Calculate IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Experimental Protocol 3: In Vivo Antimalarial Efficacy (Peters' 4-Day Suppressive Test)

This is a standard preclinical model to assess the in vivo activity of a potential antimalarial drug.[29]

Objective: To evaluate the ability of DHA to suppress Plasmodium infection in a murine model.

Materials:

-

Swiss albino mice (e.g., ICR or Swiss Webster strains).[29]

-

Plasmodium berghei (a rodent malaria parasite).

-

This compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol).

-

Standard laboratory equipment for animal handling, injection, and blood collection.

-

Giemsa stain and microscope.

Procedure:

-

Mice are randomly assigned to experimental groups (e.g., vehicle control, DHA at various doses, positive control like chloroquine).

-

On Day 0, all mice are inoculated intraperitoneally with P. berghei-infected red blood cells (e.g., 1 x 10⁷ parasites).

-

Two to four hours post-infection, the first dose of the test compound (DHA) or vehicle is administered orally or via another relevant route.

-

Treatment is continued once daily for a total of four consecutive days (Day 0 to Day 3).

-

On Day 4, thin blood smears are prepared from the tail blood of each mouse.

-

The smears are fixed with methanol, stained with Giemsa, and examined under a microscope to determine the percentage of parasitemia (the proportion of infected red blood cells).

-

The average parasitemia of each treated group is compared to the vehicle control group to calculate the percentage of parasite growth suppression.

Caption: Standard workflow from compound synthesis to preclinical testing.

Conclusion and Future Directions

The discovery of artemisinin and the subsequent development of its core active metabolite, this compound, represent a triumph of modern science rooted in traditional medicine. Spearheaded by the pioneering work of Tu Youyou and the collective effort of Project 523, DHA-based therapies have become the global standard of care for malaria, preventing millions of deaths.[5][8] The journey from an ancient herbal remedy to a chemically defined, life-saving drug underscores the immense value of exploring natural products in drug discovery.

However, the emergence of artemisinin resistance, particularly in Southeast Asia, poses a significant threat to malaria control efforts.[22] Ongoing research is therefore critical. This includes monitoring therapeutic efficacy, elucidating the molecular mechanisms of resistance, and discovering new partner drugs to protect the efficacy of DHA. Furthermore, the pleiotropic effects of DHA, including its potential anticancer activities, are opening new avenues of research beyond infectious disease.[13] The history and science of this compound provide a powerful blueprint for tackling both existing and future global health challenges.

References

- 1. laskerfoundation.org [laskerfoundation.org]

- 2. From bark to weed: The history of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Project 523 - Wikipedia [en.wikipedia.org]

- 5. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tu Youyou | Biography, Malaria, Nobel Prize, & Facts | Britannica [britannica.com]

- 7. Tu Youyou winning the Nobel Prize: Ethical research on the value and safety of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immpressmagazine.com [immpressmagazine.com]

- 9. Tu Youyou - Wikipedia [en.wikipedia.org]

- 10. From bark to weed: The history of artemisinin | Parasite [parasite-journal.org]

- 11. 50 years of artemisinin | Feature | Chemistry World [chemistryworld.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]

- 15. researchgate.net [researchgate.net]

- 16. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Pharmacokinetics of this compound following oral artesunate treatment of pregnant women with acute uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Activities of Piperaquine, Lumefantrine, and this compound in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Decreased susceptibility of Plasmodium falciparum to both this compound and lumefantrine in northern Uganda - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Clinical Efficacy of this compound-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China-Myanmar Border - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Clinical Efficacy of this compound–Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria at the China–Myanmar Border - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pure.psu.edu [pure.psu.edu]

- 25. Efficacy of this compound-Piperaquine for Treatment of Uncomplicated Plasmodium falciparum and Plasmodium vivax in Cambodia, 2008 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Efficacy and safety of this compound-piperaquine. — GRAM Project [tropicalmedicine.ox.ac.uk]

- 27. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Extraction of artemisinin and artemisinic acid: preparation of artemether and new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

Dihydroartemisinin's Anti-Cancer Efficacy: A Deep Dive into Molecular Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, has long been a cornerstone in the global fight against malaria. Emerging evidence, however, has unveiled its potent anti-cancer properties, positioning it as a promising candidate for oncological therapies. This technical guide provides an in-depth exploration of the core mechanisms through which DHA exerts its cytotoxic effects on cancer cells. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a synthesis of quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways involved.

Core Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

DHA's anti-cancer activity is not mediated by a single mechanism but rather through a coordinated assault on multiple cellular processes critical for tumor growth and survival. The primary modes of action include the induction of programmed cell death (apoptosis and ferroptosis), cell cycle arrest, and the inhibition of angiogenesis and metastasis. Central to these effects is the generation of reactive oxygen species (ROS) and the dysregulation of iron homeostasis.

Induction of Apoptosis: Orchestrating Programmed Cell Death

DHA is a potent inducer of apoptosis in a wide range of cancer cell lines. This process is primarily mediated through the intrinsic mitochondrial pathway, characterized by the following key events:

-

ROS Generation: The endoperoxide bridge in the DHA molecule is activated by intracellular ferrous iron, leading to the production of cytotoxic ROS. This oxidative stress is a primary trigger for the apoptotic cascade.

-

Mitochondrial Dysregulation: Increased ROS levels lead to a decrease in the mitochondrial membrane potential (ΔΨm), a critical event in the initiation of apoptosis.

-

Modulation of Bcl-2 Family Proteins: DHA upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.[1]

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular substrates, leading to the characteristic morphological changes of apoptosis.[2][3]

Triggering Ferroptosis: An Iron-Dependent Cell Death Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. DHA's ability to induce ferroptosis represents a novel and significant aspect of its anti-cancer mechanism. Key features of DHA-induced ferroptosis include:

-

Iron Dysregulation: DHA can increase the intracellular labile iron pool, which is essential for the generation of ROS via the Fenton reaction.

-

Inhibition of GPX4: Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from lipid peroxidation. DHA has been shown to downregulate the expression and activity of GPX4, rendering cancer cells vulnerable to ferroptosis.[4][5]

-

Lipid Peroxidation: The combination of increased intracellular iron and inhibited GPX4 activity leads to the accumulation of lipid reactive oxygen species and subsequent lipid peroxidation, which damages cellular membranes and triggers cell death.[6]

-

Downregulation of SLC7A11: DHA can also suppress the expression of SLC7A11, a component of the cystine/glutamate antiporter system Xc-, which is crucial for the synthesis of glutathione (GSH), a cofactor for GPX4.[7][8]

Induction of Cell Cycle Arrest: Halting Cancer Cell Proliferation

DHA can effectively halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from dividing and growing. The arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Angiogenesis and Metastasis: Cutting Off Tumor Supply Lines and Spread

DHA exhibits potent anti-angiogenic and anti-metastatic properties, which are crucial for controlling tumor growth and dissemination.

-

Anti-Angiogenesis: DHA can inhibit the formation of new blood vessels, a process essential for tumor growth and survival. It achieves this by downregulating the expression of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and its receptors.[9]

-

Anti-Metastasis: DHA can suppress the invasion and migration of cancer cells by downregulating the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to spread to distant sites.[10]

Quantitative Data on this compound's Anti-Cancer Effects

The following tables summarize the quantitative data on the efficacy of DHA across various cancer cell lines, providing a comparative overview of its cytotoxic and cytostatic effects.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Breast Cancer | MCF-7 | 129.1 | 24 | [11] |

| Breast Cancer | MDA-MB-231 | 62.95 | 24 | [11] |

| Lung Cancer | A549 | 28.8 (µg/mL) | Not Specified | [11] |

| Lung Cancer | H1299 | 27.2 (µg/mL) | Not Specified | [11] |

| Lung Cancer | PC9 | 19.68 | 48 | [11] |

| Lung Cancer | NCI-H1975 | 7.08 | 48 | [11] |

| Liver Cancer | HepG2 | 22.7 ± 0.39 | Not Specified | [12] |

| Liver Cancer | Huh-7 | 40.0 ± 1.34 | Not Specified | [12] |

| Liver Cancer | Hep3B | 29.4 | 24 | [11] |

| Liver Cancer | PLC/PRF/5 | 22.4 | 24 | [11] |

| Colon Cancer | HT29 | 10.95 | 24 | [11] |

| Colon Cancer | HCT116 | 11.85 | 24 | [11] |

Table 2: Apoptosis Induction by this compound in Cancer Cells

| Cell Line | DHA Concentration (µM) | Apoptotic Cells (%) | Incubation Time (h) | Reference |

| A549 | 50 | 13.49 (Early + Late) | 24 | [13] |

| A549 | 75 | Not significantly different from 50 µM | 24 | [13] |

| LS174T | 50 | 9.3 | 48 | [2] |

| LS174T | 200 | 38.4 | 48 | [2] |

Table 3: Cell Cycle Arrest Induced by this compound

| Cell Line | DHA Concentration (µM) | Cell Cycle Phase Arrest | % of Cells in Arrested Phase | Incubation Time (h) | Reference |

| HT-29 | 150 | G1 | 63 | Not Specified | [14] |

| IGROV-1 | 50 | G1 | 64.7 | 36 | [15] |

| Hey | 50 | G2 | 26.3 | 36 | [15] |

| MIA PaCa-2 | 100 | G2/M | Accumulation observed | 24 | [16] |

Table 4: Effect of this compound on Angiogenesis and Metastasis Markers

| Marker | Cell Line/Model | DHA Concentration | % Inhibition/Reduction | Reference |

| VEGF | A549 | 50-75 µM | Dose-dependent decrease | [13] |

| MMP-9 | A549 | 50-75 µM | Dose-dependent decrease | [13] |

| MMP-9 Activity | PBMC | 50 µg/mL | 51.4 | [10] |

| Tube Formation | HUVEC | 1 µM (19,20-EDP) | ~63 | [17] |

| Tube Formation | HUVEC | 3 µM (19,20-EDP) | ~91 | [17] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in cancer cells.

Caption: DHA-induced apoptosis pathway.

Caption: DHA-induced ferroptosis pathway.

Caption: DHA's inhibition of angiogenesis and metastasis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DHA's anti-cancer mechanisms.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of DHA on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (DHA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of DHA in complete culture medium.

-

Remove the old medium and treat the cells with various concentrations of DHA for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after DHA treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

DHA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of DHA for the specified time.

-

Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

Objective: To measure the intracellular ROS levels induced by DHA.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

DHA

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

PBS

-

Fluorometric plate reader or flow cytometer

Procedure:

-

Seed cells in a 24-well plate or 6-well plate and treat with DHA for the desired time.

-

Wash the cells twice with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorometric plate reader (excitation at 485 nm, emission at 530 nm) or a flow cytometer.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To determine the effect of DHA on the expression of key apoptosis-regulating proteins.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

DHA

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with DHA for the indicated times and concentrations.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Lipid Peroxidation Assay (TBARS Assay)

Objective: To measure the level of malondialdehyde (MDA), a marker of lipid peroxidation, after DHA treatment.

Materials:

-

Cancer cell line of interest

-

DHA

-

PBS

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

Procedure:

-

Treat cells with DHA as required.

-

Harvest and wash the cells with PBS.

-

Homogenize the cell pellet in a solution containing BHT to prevent further oxidation.

-

Precipitate proteins with TCA.

-

Add TBA solution to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.

-

Cool the samples on ice and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the MDA concentration using a standard curve prepared with an MDA standard.

Conclusion

This compound exhibits a remarkable and multifaceted anti-cancer activity, targeting several key vulnerabilities of cancer cells. Its ability to induce apoptosis and ferroptosis, halt cell cycle progression, and inhibit angiogenesis and metastasis underscores its potential as a powerful therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of DHA-based cancer therapies. The continued exploration of its molecular mechanisms and its efficacy in combination with other anti-cancer drugs will be crucial in translating the promise of this ancient remedy into a modern oncological treatment.

References

- 1. Docosahexaenoic acid from a cultured microalga inhibits cell growth and induces apoptosis by upregulating Bax/Bcl-2 ratio in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (DHA) induces caspase-3-dependent apoptosis in human lung adenocarcinoma ASTC-a-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits endothelial cell tube formation by suppression of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effects of Omega-3 Fatty Acids on Matrix Metalloproteinase-9 Production and Cell Migration in Human Immune Cells: Implications for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Docosahexaenoic acid (DHA), an omega-3 fatty acid, inhibits tumor growth and metastatic potential of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Critical Review on the Effect of Docosahexaenoic Acid (DHA) on Cancer Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

Pharmacological properties of Dihydroartemisinin

An In-depth Technical Guide on the Pharmacological Properties of Dihydroartemisinin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DHA), the active metabolite of artemisinin and its derivatives, is a cornerstone of modern antimalarial therapy.[1][2] Its potent and rapid parasiticidal activity is attributed to the iron-mediated cleavage of its unique endoperoxide bridge, which generates cytotoxic reactive oxygen species (ROS).[1][3] Beyond its established role in combating malaria, a substantial body of research has illuminated the multifaceted pharmacological properties of DHA, revealing significant potential in oncology and the treatment of inflammatory diseases.[4][5] This document provides a comprehensive technical overview of the pharmacological profile of this compound, detailing its mechanisms of action, pharmacokinetic properties, and the experimental methodologies used for its evaluation. Quantitative data are summarized in structured tables, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for research and development professionals.

Pharmacodynamics: Mechanisms of Action

DHA exerts its therapeutic effects through a variety of molecular mechanisms, primarily revolving around the generation of oxidative stress and the modulation of critical cellular signaling pathways.

Antimalarial Mechanism

The principal antimalarial action of DHA is initiated within the iron-rich environment of the Plasmodium falciparum-infected erythrocyte.[1] The parasite's digestion of hemoglobin releases substantial amounts of heme iron, which catalyzes the cleavage of the endoperoxide bridge in the DHA molecule. This reaction produces a cascade of highly reactive oxygen species and carbon-centered radicals.[1][2] These radicals subsequently damage a wide array of parasite macromolecules, including proteins and lipids, leading to oxidative stress and rapid parasite death.[1]

Anticancer Mechanisms

The anticancer activity of DHA is complex and involves multiple interconnected mechanisms that collectively inhibit tumor growth and survival.[5][6]

-

Induction of Apoptosis: DHA is a potent inducer of programmed cell death in various cancer cell types.[4][5] It activates both the intrinsic (mitochondrial) and extrinsic apoptosis pathways. Key events include increasing the Bax/Bcl-2 ratio, triggering the release of cytochrome c, and activating the caspase cascade, including caspase-3, -8, -9, and -12, ultimately leading to PARP cleavage and DNA fragmentation.[4][7][8]

-

Generation of ROS and Oxidative Stress: Similar to its antimalarial action, DHA's anticancer effect is heavily reliant on the generation of ROS, often initiated by interacting with the high intracellular iron content characteristic of many cancer cells.[3][4] This leads to lipid peroxidation and oxidative damage, contributing to cell death pathways like apoptosis and ferroptosis.[9][10]

-

Cell Cycle Arrest & Proliferation Inhibition: DHA can arrest the cell cycle at specific checkpoints, thereby preventing the uncontrolled division of cancer cells.[4][5]

-

Inhibition of Metastasis and Angiogenesis: DHA has been shown to inhibit the spread of cancer cells by downregulating the production of key proteins involved in metastasis and angiogenesis, such as TGF-β, MMP2, and HIF-1α.[4][5]

-

Induction of Autophagy and ER Stress: Beyond apoptosis, DHA can trigger other cell death mechanisms, including autophagy and endoplasmic reticulum (ER) stress, further contributing to its cytotoxic effects.[4][5][7]

Modulation of Cellular Signaling Pathways

DHA's anticancer effects are mediated by its ability to interfere with numerous signaling pathways critical for tumor cell proliferation, survival, and metastasis.

-

JAK/STAT Pathway: DHA can suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is often constitutively active in cancer cells and plays a role in promoting proliferation and preventing apoptosis.[5][8]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also modulated by DHA. It has been shown to induce the phosphorylation of JNK1/2 and p38 MAPK while suppressing ERK1/2 phosphorylation, a combination that typically promotes apoptosis.[7][8]

-

Hedgehog (Hh) Pathway: In certain cancers, such as ovarian cancer, DHA inhibits the Hedgehog signaling pathway, which is crucial for tumorigenesis and progression.[11][12]

-

Other Key Pathways: DHA has also been reported to inhibit the PI3K/AKT/mTOR, Wnt/β-catenin, and NF-κB signaling pathways, all of which are fundamental to cancer cell growth and survival.[5][7][13][14]

Anti-inflammatory and Immunomodulatory Effects

DHA possesses significant anti-inflammatory and immunomodulatory properties. It can suppress inflammation by reducing the infiltration of inflammatory cells and inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][15] This is achieved, in part, by inhibiting key inflammatory signaling pathways like NF-κB.[14][16] Furthermore, DHA can reciprocally regulate the balance of T helper (Th) cells and regulatory T (Treg) cells by modulating the mTOR pathway, promoting Treg generation while suppressing Th differentiation.[13] In the context of malaria, DHA also enhances host resistance by promoting the polarization of macrophages toward a parasiticidal M1 phenotype through the upregulation of NLRP12.[17]

Pharmacokinetics

DHA is the common active metabolite of all clinically used artemisinin derivatives, including artesunate and artemether, which are considered prodrugs.[1][2]

-

Absorption: Following oral administration, DHA is rapidly absorbed. When administered as a prodrug like artesunate, it is quickly hydrolyzed to DHA within minutes.[18][19]

-

Distribution: DHA has a relatively small apparent volume of distribution.[20]

-

Metabolism: DHA is primarily eliminated through hepatic glucuronidation, a process mediated by UGT1A9 and UGT2B7 enzymes.[20] The parent compounds (artesunate, artemether, etc.) undergo rapid metabolism by cytochrome P450 enzymes (notably CYP3A4, CYP2A6, and CYP2B6) to form DHA.[19]

-

Elimination: DHA has a very short elimination half-life, typically ranging from 0.5 to 1.5 hours.[18][20][21] This rapid clearance necessitates its use in combination with a longer-acting partner drug in malaria treatment to prevent recrudescence.[22]

| Parameter | Value | Route of Administration | Reference(s) |

| Elimination Half-life (t½) | 30 - 90 minutes | Oral / IV (from Artesunate) | [1][18][20] |

| Time to Peak (Tmax) | ~1-2 hours | Oral (from Artesunate) | [18] |

| Apparent Clearance (CL/F) | 0.5 - 2.9 L/kg/hr | Oral / IV (from Artesunate) | [18][20] |

| Apparent Volume of Dist. (Vd/F) | 0.5 - 3.8 L/kg | Oral / IV (from Artesunate) | [18][20] |

| Bioavailability (from prodrugs) | > 80% (from Artesunate) | Oral | [18] |

| Table 1: Summary of Key Pharmacokinetic Parameters of this compound. |

Quantitative Cytotoxicity Data

DHA exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values often in the low micromolar range. Its efficacy can be enhanced by increasing intracellular iron levels, for example, by co-administration with holotransferrin (HTF).[10][23]

| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference(s) |

| Jurkat | T-cell Lymphoma | 48 hours | 21.73 | [23] |

| Jurkat (+ 20nM HTF) | T-cell Lymphoma | 48 hours | 6.33 | [23] |

| Molt-4 | T-lymphoblastoid Leukemia | Not Specified | Effective Killing | [3] |

| HCT-116 | Colorectal Cancer | Not Specified | Submicromolar (for derivative 851) | [24] |

| SW480 | Primary Colon Cancer | 72 hours | 11.4 | [25] |

| SW620 | Metastatic Colon Cancer | 72 hours | 11.9 | [25] |

| A2780 | Ovarian Cancer | 48 hours | Potent Cytotoxicity | [26] |

| OVCAR-3 | Ovarian Cancer | 48 hours | Potent Cytotoxicity | [26] |

| Table 2: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines. |

Drug Interactions and Resistance

-

Drug Interactions: DHA is primarily used in combination therapies. Its interaction with the long-acting partner drug piperaquine (PPQ) is crucial for antimalarial efficacy, although some in vitro studies suggest a mildly antagonistic interaction.[27][28] Co-administration with drugs that induce or inhibit metabolizing enzymes (e.g., rifampicin, certain antiretrovirals) can alter DHA plasma levels.[29] Combining DHA-PPQ with sulfadoxine-pyrimethamine has been shown to reduce the exposure of the latter.[30]

-

Resistance: In malaria, resistance to artemisinins is a growing concern, characterized by delayed parasite clearance.[31] The primary mechanism involves mutations in the Plasmodium falciparum Kelch 13 (PfK13) protein.[32] Other contributing factors include the amplification of the pfmdr1 gene and an enhanced antioxidant stress response by the parasite.[33][34][35]

Detailed Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., 3 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[26]

-

Drug Treatment: Expose cells to a range of DHA concentrations (e.g., 0, 1, 10, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[23][26]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 450-570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Detection (Western Blotting)

This technique is used to detect the expression levels of specific apoptosis-related proteins.

-

Cell Treatment and Lysis: Treat cells with various concentrations of DHA for a set time (e.g., 24 hours). Collect the cells and lyse them using RIPA buffer containing protease inhibitors.[26]

-

Protein Quantification: Determine the total protein concentration of the lysates using a protein assay kit (e.g., BCA or Bradford).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Antitumor Efficacy (Tumor Xenograft Model)

This model assesses the therapeutic effect of DHA in a living organism.

-

Cell Preparation: Harvest cancer cells (e.g., A2780, OVCAR-3) and resuspend them in a serum-free medium, often mixed with Matrigel to support tumor formation.[26]

-

Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).[26]

-

Tumor Growth and Grouping: Monitor the mice until tumors reach a palpable size (e.g., 100 mm³). Randomize the mice into control and treatment groups.

-

Drug Administration: Administer DHA (e.g., 10-25 mg/kg) or a vehicle control to the mice via a specified route (e.g., oral gavage or intraperitoneal injection) on a set schedule (e.g., 5 days a week).[26]

-

Monitoring: Measure tumor volume (Volume = 0.5 × Length × Width²) and body weight regularly (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can be further analyzed for biomarkers using histology or Western blotting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity of this compound toward Molt-4 cells attenuated by N-tert-butyl-alpha-phenylnitrone and deferoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 5. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Potential Natural Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound ameliorates inflammatory disease by its reciprocal effects on Th and Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review [frontiersin.org]

- 15. [Anti-inflammatory effect and mechanism of artemisinin and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Therapeutic effects of this compound in multiple stages of colitis-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of this compound in activating macrophages to enhance host resistance to malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Review of the clinical pharmacokinetics of artesunate and its active metabolite this compound following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinPGx [clinpgx.org]

- 20. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. This compound/Piperaquine: a review of its use in the treatment of uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanisms of this compound and this compound/Holotransferrin Cytotoxicity in T-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 25. researchgate.net [researchgate.net]

- 26. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. In Vitro Interactions between Piperaquine, this compound, and Other Conventional and Novel Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]

- 29. This compound/PIPERAQUINE = DHA/PPQ oral | MSF Medical Guidelines [medicalguidelines.msf.org]

- 30. Drug-Drug Interaction Between this compound-Piperaquine and Sulfadoxine-Pyrimethamine During Malaria Chemoprevention in Pregnant Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Phase 3 clinical trials for Malaria: Low Research Lab: Purdue Chemistry [chem.purdue.edu]

- 32. Frontiers | Artemisinin resistance and malaria elimination: Where are we now? [frontiersin.org]

- 33. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Dihydroartemisinin: An In-depth Technical Guide on the Active Metabolite of Artemisinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, stands as the principal active metabolite of all artemisinin-based compounds.[1] Its superior potency and favorable pharmacokinetic profile have established it not only as a cornerstone in the treatment of malaria but also as a promising candidate in oncology research. This technical guide provides a comprehensive overview of the metabolic activation, mechanism of action, pharmacokinetics, and key experimental methodologies related to this compound, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Metabolic Conversion of Artemisinin to this compound

The therapeutic efficacy of artemisinin and its derivatives, such as artesunate and artemether, is largely attributed to their rapid in vivo conversion to this compound. This biotransformation is a critical step in their mechanism of action.

The metabolic conversion is primarily a reduction of the lactone group of artemisinin. In the case of artemether and arteether, the metabolism is mediated predominantly by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with secondary contributions from CYP2B6.[2] Artesunate, a water-soluble derivative, is rapidly hydrolyzed to DHA by plasma esterases within minutes.[3][4] For artemisinin itself, in vitro studies with human liver microsomes indicate that CYP2B6 is the primary enzyme responsible for its metabolism, with a smaller contribution from CYP3A4.[2][3]

The following diagram illustrates the metabolic pathway from artemisinin and its derivatives to the active metabolite, this compound.

Pharmacokinetics of this compound

This compound exhibits a relatively short elimination half-life, typically ranging from 0.5 to 1.5 hours after oral administration of its parent compounds.[5] The pharmacokinetic profile can be influenced by factors such as the parent compound administered, the route of administration, and the patient's health status. The table below summarizes key pharmacokinetic parameters of DHA from various studies.

| Parameter | Value | Condition | Reference |

| Tmax (Time to Peak Concentration) | 1.69 ± 0.59 hr | Healthy Pakistani males after artemether-lumefantrine | [6] |

| ~1-2 hours | Following oral artesunate | [5] | |

| Cmax (Peak Plasma Concentration) | 126 ± 46 ng/mL | Healthy Pakistani males after artemether-lumefantrine | [6] |

| t½ (Elimination Half-life) | 1.80 ± 0.31 hr | Healthy Pakistani males after artemether-lumefantrine | [6] |

| 0.5 - 1.5 hours | Following oral artesunate | [5] | |

| CL/F (Apparent Oral Clearance) | 269 ± 57 L/hr | Healthy Pakistani males after artemether-lumefantrine | [6] |

| Vz/F (Apparent Volume of Distribution) | 702 ± 220 L | Healthy Pakistani males after artemether-lumefantrine | [6] |

Mechanism of Action

The biological activity of this compound is centered around its endoperoxide bridge. The proposed mechanism involves the iron-mediated cleavage of this bridge, which generates reactive oxygen species (ROS) and carbon-centered radicals.[1] These highly reactive species are thought to alkylate and damage a wide range of biological macromolecules, including proteins and lipids, leading to cellular damage and death.

In the context of malaria, the parasite's hemoglobin digestion process within the food vacuole releases large amounts of heme and free ferrous iron (Fe²⁺), which potently activates DHA, leading to oxidative stress and parasite killing.[7]

In cancer cells, a similar mechanism is proposed, where the higher intracellular iron content in some cancer cells compared to normal cells facilitates the selective activation of DHA and subsequent induction of apoptosis and other forms of cell death, such as ferroptosis.[8]

Signaling Pathways Modulated by this compound

Recent research has illuminated the diverse signaling pathways that are modulated by this compound, contributing to its anticancer and anti-inflammatory effects. DHA has been shown to inhibit several key pro-survival and pro-inflammatory pathways while activating pro-apoptotic pathways.

The diagram below provides a simplified representation of some of the major signaling pathways affected by DHA.

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a wide range of Plasmodium falciparum strains and various human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values from selected studies.

Table 1: Antiplasmodial Activity of this compound

| P. falciparum Strain | IC50 (nM) | Reference |

| NF54 (K13 WT) | 4.2 ± 0.5 | [2] |

| Dd2 | 7.6 | [1] |

| 7G8 | 6.5 | [1] |

| 3D7 | 3.2 | [1] |

| HB3 | 3.4 | [1] |

| D10 | 3.9 | [1] |

Table 2: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| Hep3B | Liver Cancer | 29.4 | 24 h | [9] |

| Huh7 | Liver Cancer | 32.1 | 24 h | [9] |

| PLC/PRF/5 | Liver Cancer | 22.4 | 24 h | [9] |

| HepG2 | Liver Cancer | 40.2 | 24 h | [9] |

| PC9 | Lung Cancer | 19.68 | 48 h | [9] |

| NCI-H1975 | Lung Cancer | 7.08 | 48 h | [9] |

| MCF-7 | Breast Cancer | 129.1 | 24 h | [9] |

| MDA-MB-231 | Breast Cancer | 62.95 | 24 h | [9] |

| HL-60 | Leukemia | 2 | 48 h | [10] |

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This section outlines a general protocol for the quantification of DHA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

The following workflow diagram illustrates the key steps in the quantification process.

Methodology:

-

Sample Preparation:

-

To 50 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled DHA).

-

Perform protein precipitation followed by liquid-liquid extraction (e.g., with a mixture of dichloromethane and tert-methyl butyl ether) or solid-phase extraction (SPE) to isolate the analyte and internal standard.[11][12]

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water mixture).

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Employ a reverse-phase C18 column for separation.

-

Use a mobile phase gradient, for example, a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate), to elute the compounds.

-

-

Mass Spectrometric Detection:

-

Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both DHA and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of DHA.

-

Determine the concentration of DHA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

In Vitro Antiplasmodial Activity Assay

This protocol describes a common method to determine the in vitro activity of DHA against P. falciparum using a SYBR Green I-based fluorescence assay.

Methodology:

-

Parasite Culture:

-

Maintain asynchronous or synchronized cultures of P. falciparum in human erythrocytes in complete RPMI 1640 medium supplemented with human serum or Albumax.

-

-

Drug Preparation:

-

Prepare a stock solution of DHA in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add the serially diluted DHA to wells containing the parasite culture (typically at 1-2% parasitemia and 2% hematocrit).

-

Include drug-free control wells and uninfected erythrocyte controls.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

-

Quantification of Parasite Growth:

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence from the uninfected erythrocyte controls.

-

Normalize the fluorescence values to the drug-free control wells to determine the percentage of parasite growth inhibition.

-

Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

-

Conclusion

This compound remains a molecule of significant interest in both infectious disease and oncology. Its role as the active metabolite of artemisinins underscores the importance of understanding its metabolic generation and pharmacokinetic properties for the optimization of antimalarial therapies. Furthermore, its ability to modulate a multitude of cellular signaling pathways opens up new avenues for its development as an anticancer agent. The standardized experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of this potent compound. Continued investigation into its mechanisms of action and clinical applications is crucial for harnessing its full therapeutic benefits.

References

- 1. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. journals.asm.org [journals.asm.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Pharmacokinetics of artemether and this compound in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Network Drawing [biostars.org]

- 8. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]

- 9. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin-Induced Apoptosis: A Technical Guide to the Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its promising anticancer activities.[1][2] A substantial body of evidence indicates that DHA exerts its cytotoxic effects on cancer cells primarily through the induction of apoptosis, a form of programmed cell death. This in-depth technical guide elucidates the core signaling pathways implicated in DHA-induced apoptosis, providing a comprehensive resource for researchers and professionals in drug development. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling networks.

Core Signaling Pathways in DHA-Induced Apoptosis

DHA triggers apoptosis through a multi-pronged approach, primarily involving the generation of reactive oxygen species (ROS) and the subsequent activation of intrinsic and extrinsic apoptotic pathways, as well as the induction of endoplasmic reticulum (ER) stress.[3][4][5]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mechanism in DHA-induced apoptosis.[3] The process is often initiated by an increase in intracellular ROS levels.[4]

Key Events:

-

ROS Generation: DHA's endoperoxide bridge is believed to react with intracellular iron, leading to the production of ROS.[1][6]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): ROS accumulation leads to the disruption of the mitochondrial membrane potential (ΔΨm).[3][7] This is a critical step regulated by the Bcl-2 family of proteins. DHA upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[3][8]

-

Cytochrome c Release: The altered Bax/Bcl-2 ratio facilitates the translocation of Bax to the mitochondria, leading to the formation of pores and the release of cytochrome c from the intermembrane space into the cytosol.[3][4][9]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates effector caspases like caspase-3.[9][10]

-

Execution of Apoptosis: Activated caspase-3 cleaves a plethora of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]

Quantitative Data on DHA-Induced Mitochondrial Apoptosis

| Cell Line | DHA Concentration (µmol/L) | Observation | Reference |

| HepG2 | 50, 100, 200 | Dose-dependent increase in apoptosis rates (24.85%, 35.27%, 48.53% respectively) after 24 hours. | [5] |

| EJ-138 & HTB-9 (Bladder Cancer) | Not specified | Dose-dependent increase in ROS production and cytochrome c release. | [3] |

| BGC-823 (Gastric Cancer) | Not specified | Upregulation of Bax and cleaved caspase-3 and -9; downregulation of Bcl-2. | [8] |

| HCT-116 (Colorectal Cancer) | Not specified | Decreased mitochondrial membrane potential and increased Bax/Bcl-2 ratio. | [10] |

Signaling Pathway Diagram: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway induced by DHA.

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is predominant, some studies suggest that DHA can also trigger the extrinsic pathway, often in a ROS-dependent manner.[2][4]

Key Events:

-

Death Receptor Activation: The precise mechanism of death receptor activation by DHA is not fully elucidated, but it may involve the upregulation of death receptors or their ligands.

-

Caspase-8 Activation: In some cancer cells, DHA has been shown to induce the activation of caspase-8.[4][9] Activated caspase-8 can then directly activate effector caspases like caspase-3.

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can also cleave Bid to form truncated Bid (tBid). tBid then translocates to the mitochondria and promotes Bax activation, thus linking the extrinsic and intrinsic pathways.[4]

Signaling Pathway Diagram: Extrinsic Apoptosis and Crosstalk

Caption: Extrinsic apoptosis pathway and its crosstalk with the mitochondrial pathway.

Endoplasmic Reticulum (ER) Stress Pathway

DHA can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[5][11]

Key Events:

-

ROS-Mediated ER Stress: DHA-induced ROS can disrupt the ER homeostasis, leading to the accumulation of misfolded proteins.[5]

-

UPR Activation: This triggers the UPR, characterized by the activation of sensors like PERK, IRE1α, and ATF6.

-

Apoptotic Signaling: Prolonged ER stress leads to the upregulation of the pro-apoptotic transcription factor CHOP (GADD153).[5][12] CHOP can promote apoptosis by downregulating Bcl-2 and upregulating pro-apoptotic proteins.

-

Caspase-12 Activation: In some models, ER stress can lead to the activation of caspase-12, which then activates downstream effector caspases.[12]

Signaling Pathway Diagram: ER Stress-Induced Apoptosis

Caption: ER stress-mediated apoptosis induced by DHA.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways play a crucial role in regulating cell proliferation, differentiation, and apoptosis. DHA has been shown to modulate these pathways to induce apoptosis.[2][8]

Key Events:

-

Activation of JNK and p38 MAPK: In many cancer cell lines, DHA treatment leads to the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[8][13] These kinases can promote apoptosis by phosphorylating and activating pro-apoptotic proteins or inactivating anti-apoptotic proteins.

-

Inhibition of ERK: In some contexts, DHA has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a kinase that typically promotes cell survival.[13]

Quantitative Data on MAPK Pathway Modulation

| Cell Line | DHA Treatment | Observation | Reference |

| BGC-823 (Gastric Cancer) | 40 µM for 48h | Increased phosphorylation of JNK1/2 and p38 MAPK. Inhibition of JNK or p38 suppressed DHA-induced caspase activation. | [8][14] |

| HCT116 (Colorectal Cancer) | Not specified | Suppressed phosphorylation of ERK1/2 and induced phosphorylation of JNK1/2 and p38 MAPK. | [13] |

| Multiple Myeloma | 20 µM for 24h | Increased phosphorylation of p38. Inhibition of p38 decreased DHA-induced apoptosis. | [2] |

Signaling Pathway Diagram: MAPK-Mediated Apoptosis

Caption: Modulation of MAPK signaling pathways by DHA leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate DHA-induced apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Experimental Workflow

References

- 1. This compound induces apoptosis in HL-60 leukemia cells dependent of iron and p38 mitogen-activated protein kinase activation but independent of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-cell analysis of this compound-induced apoptosis through reactive oxygen species-mediated caspase-8 activation and mitochondrial pathway in ASTC-a-1 cells using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces endoplasmic reticulum stress-mediated apoptosis in HepG2 human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis in human gastric cancer cell line BGC-823 through activation of JNK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. This compound Exerts Anti-Tumor Activity by Inducing Mitochondrion and Endoplasmic Reticulum Apoptosis and Autophagic Cell Death in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. bdbiosciences.com [bdbiosciences.com]

The Role of Iron in Dihydroartemisinin Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent.[1][2] Its therapeutic applications have expanded into oncology, where it exhibits selective cytotoxicity against various cancer cells.[3][4] A central element to the bioactivity of DHA is its iron-dependent activation. This technical guide provides an in-depth exploration of the pivotal role of iron in the activation of DHA, detailing the underlying chemical mechanisms, the cellular pathways involved, and the experimental methodologies used to elucidate these processes. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, oncology, and drug development.

The core of DHA's mechanism of action lies in the cleavage of its endoperoxide bridge, a reaction catalyzed by intracellular iron, primarily in the form of ferrous iron (Fe²⁺) or heme.[5][6] This activation unleashes a cascade of cytotoxic events, including the generation of reactive oxygen species (ROS) and carbon-centered radicals, which inflict damage on cellular macromolecules, leading to cell death.[7] In the context of malaria, the parasite's hemoglobin digestion provides a rich source of heme, concentrating the drug's activity within the infected erythrocytes.[8][9] In cancer therapy, the elevated iron content in malignant cells, required for their rapid proliferation, renders them more susceptible to DHA's effects.[10][11] A key mechanism implicated in DHA's anticancer activity is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][12][13]

The Chemical Basis of Iron-Mediated DHA Activation

The activation of this compound is initiated by an interaction with a source of ferrous iron. This process leads to the reductive cleavage of the endoperoxide bridge (O-O bond), a defining structural feature of artemisinins. This reaction is a Fenton-type reaction, which generates highly reactive radical species.

The proposed mechanism involves a single-electron transfer from a ferrous iron source to one of the peroxide oxygens. This results in the formation of an oxygen-centered radical and a ferryl-oxo species. The oxygen-centered radical can then rearrange to form a more stable carbon-centered radical. These radicals are highly cytotoxic and can alkylate a wide range of biomolecules, including proteins and lipids, leading to cellular damage and death.[3][6] Heme, with its central ferrous iron, is a particularly efficient activator of DHA, especially in the context of malaria parasites.[8][14]

Cellular Pathways of DHA Activation and Action

The iron-dependent activation of DHA triggers several interconnected cellular pathways, culminating in cell death. The specific pathways and their prominence can vary depending on the cell type and the intracellular environment.

Oxidative Stress and Apoptosis

The primary consequence of DHA activation is a surge in reactive oxygen species (ROS). This overwhelms the cell's antioxidant defenses, leading to a state of severe oxidative stress. ROS can directly damage DNA, proteins, and lipids, disrupting cellular function. This damage can trigger the intrinsic pathway of apoptosis, a form of programmed cell death.

Ferroptosis: An Iron-Dependent Cell Death Pathway

A growing body of evidence points to ferroptosis as a major mechanism of DHA's anticancer activity.[1][12][13] Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. DHA contributes to ferroptosis through multiple mechanisms:

-